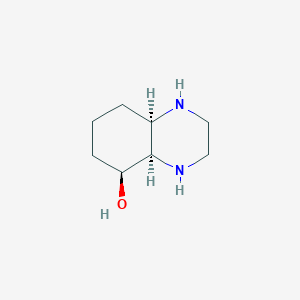

(4AR,5S,8aR)-decahydroquinoxalin-5-ol

Description

(4aR,5S,8aR)-Decahydroquinoxalin-5-ol is a stereospecific, fully saturated bicyclic compound derived from the quinoxaline scaffold. Its structure comprises two fused six-membered rings (decahydroquinoxaline) with a hydroxyl group at the 5-position and specific stereochemistry (4aR,5S,8aR). The saturated ring system confers unique conformational rigidity and altered electronic properties compared to aromatic quinoxalines, influencing its reactivity and biological interactions .

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

(4aR,5S,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxalin-5-ol |

InChI |

InChI=1S/C8H16N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h6-11H,1-5H2/t6-,7+,8-/m1/s1 |

InChI Key |

BYIVQCRDRHMIRG-GJMOJQLCSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@H]([C@H](C1)O)NCCN2 |

Canonical SMILES |

C1CC2C(C(C1)O)NCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AR,5S,8aR)-decahydroquinoxalin-5-ol typically involves the reduction of quinoxaline derivatives. One common method includes the catalytic hydrogenation of quinoxaline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of (4AR,5S,8aR)-decahydroquinoxalin-5-ol may involve continuous flow hydrogenation processes, which allow for the efficient and scalable reduction of quinoxaline derivatives. These processes utilize high-pressure hydrogen gas and advanced catalytic systems to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4AR,5S,8aR)-decahydroquinoxalin-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using Pd/C or Raney nickel.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Quinoxaline derivatives.

Reduction: Fully saturated decahydroquinoxaline derivatives.

Substitution: N-alkyl or N-acyl substituted quinoxaline derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (4AR,5S,8aR)-decahydroquinoxalin-5-ol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound has potential applications in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine

(4AR,5S,8aR)-decahydroquinoxalin-5-ol is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its derivatives are explored as potential drug candidates.

Industry

In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4AR,5S,8aR)-decahydroquinoxalin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₈H₁₄N₂O

- Molecular Weight : 154.21 g/mol

- Stereochemistry : The 4aR,5S,8aR configuration defines the spatial arrangement of hydrogen atoms around the bicyclic core, impacting its pharmacological profile and solubility.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights critical differences between (4aR,5S,8aR)-decahydroquinoxalin-5-ol and structurally related compounds:

Key Observations :

- Ring Saturation: The decahydroquinoxaline core in (4aR,5S,8aR)-decahydroquinoxalin-5-ol reduces aromaticity, increasing solubility in polar solvents compared to aromatic analogs like quinoxalin-5-ol .

- Stereochemical Effects : The 4aR,5S,8aR configuration distinguishes it from diastereomers (e.g., 4aS,5R,8aS), which exhibit divergent binding affinities to biological targets such as GABA receptors .

Pharmacological and Functional Comparisons

Stability and Reactivity

- Oxidative Stability: The saturated rings in (4aR,5S,8aR)-decahydroquinoxalin-5-ol reduce susceptibility to electrophilic aromatic substitution, enhancing stability under acidic conditions relative to aromatic quinoxalines .

- Thermal Degradation: Decahydroquinoxaline derivatives decompose at higher temperatures (>200°C) compared to aromatic counterparts, which sublimate readily .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.